![molecular formula C20H21NO5 B250443 Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound belongs to the class of kinase inhibitors and is designed to target specific enzymes that play a crucial role in the growth and survival of cancer cells.
Mécanisme D'action
Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate works by inhibiting the activity of specific enzymes that are involved in cancer cell growth and survival. BTK is a key enzyme that is involved in the survival and proliferation of malignant B-cells. By inhibiting BTK, Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate can induce apoptosis (cell death) in these cells. FLT3 is another kinase that is commonly mutated in acute myeloid leukemia (AML). Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate has been shown to inhibit the activity of FLT3, which can lead to the death of AML cells. ITK is a kinase that is involved in T-cell activation. By inhibiting ITK, Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate can prevent the activation of T-cells, which can be beneficial in the treatment of certain types of lymphoma.
Biochemical and Physiological Effects:
Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce apoptosis in malignant B-cells, inhibit the growth of AML cells, and prevent the activation of T-cells. Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate has also been shown to inhibit the production of cytokines, which are proteins that are involved in the immune response. This can be beneficial in the treatment of certain types of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate is its specificity for certain kinases that are involved in cancer cell growth and survival. This specificity can lead to fewer side effects and better efficacy compared to non-specific kinase inhibitors. However, one limitation of Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate is its potential for off-target effects. Like all kinase inhibitors, Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate can inhibit the activity of kinases that are not involved in cancer cell growth and survival, which can lead to unwanted side effects.
Orientations Futures
There are several future directions for the development of Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate. One area of research is the combination of Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate with other cancer treatments, such as chemotherapy and immunotherapy. Another area of research is the identification of biomarkers that can predict the response to Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate. This can help to identify patients who are most likely to benefit from treatment with Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate. Finally, there is ongoing research to develop more potent and selective kinase inhibitors that can overcome the limitations of current treatments, including Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate.
Conclusion:
In conclusion, Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate is a promising small molecule inhibitor that has been developed for the treatment of various types of cancers. It works by inhibiting the activity of specific kinases that are involved in cancer cell growth and survival. Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate has demonstrated activity against a variety of cancer types and has several advantages over non-specific kinase inhibitors. However, like all kinase inhibitors, Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate has limitations and potential side effects that need to be addressed. Ongoing research is focused on developing more potent and selective kinase inhibitors that can overcome these limitations and improve the efficacy of cancer treatments.
Méthodes De Synthèse
The synthesis of Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 4-benzyloxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-(tetrahydro-2-furanylmethoxy)aniline to form the intermediate product. The final step involves the reaction of the intermediate product with methylamine to form Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate.
Applications De Recherche Scientifique
Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate has been extensively studied for its potential use as a cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, including BTK, FLT3, and ITK. Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate has demonstrated activity against a variety of cancer types, including lymphoma, leukemia, and solid tumors.
Propriétés
Formule moléculaire |
C20H21NO5 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
methyl 4-[[3-(oxolan-2-ylmethoxy)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C20H21NO5/c1-24-20(23)15-9-7-14(8-10-15)19(22)21-16-4-2-5-17(12-16)26-13-18-6-3-11-25-18/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3,(H,21,22) |
Clé InChI |
NYJUJJIRGDKQRE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3 |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B250360.png)
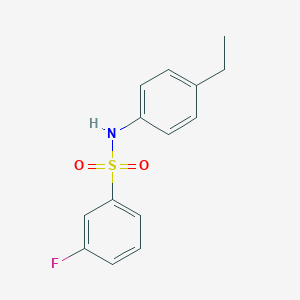
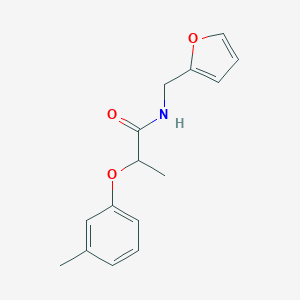
![Methyl 2-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B250368.png)
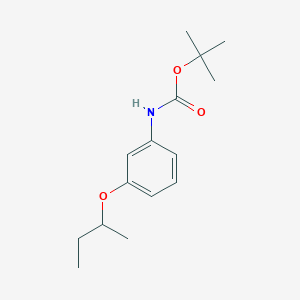
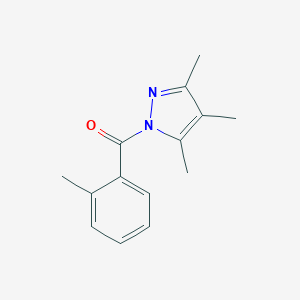
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B250372.png)
![2-bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250375.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250377.png)
![2-(2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250380.png)
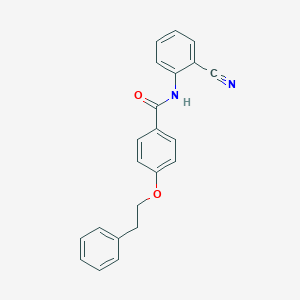
![2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B250382.png)
![N-(2,5-dimethoxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250383.png)
![2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B250385.png)